molecular formula C33H58O7 B1253800 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one CAS No. 97671-94-8

3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one

Cat. No.: B1253800
CAS No.: 97671-94-8
M. Wt: 566.8 g/mol
InChI Key: HTVYQCLJTJPTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one involves the activation of Lactococcal lactis ATCC 11454, followed by culturing and centrifuging to remove bacterial strains to obtain a fermentation broth . The pH value of the fermentation broth is adjusted to 2, and rotary evaporating concentration is carried out. The pH value of the obtained concentrate is then adjusted to an initial value, followed by centrifuging and filtering to obtain a fermentation concentrate . This concentrate is mixed with a PBS buffering solution, and a double water phase system formed by Triton X-114 and MgSO4 is added. Centrifuging is performed to realize phase balance of double water phases, and the obtained upper phase is diluted using the PBS buffering solution to prepare the antibiotic .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale fermentation processes, followed by extraction and purification steps similar to those described above.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Properties

CAS No.

97671-94-8

Molecular Formula

C33H58O7

Molecular Weight

566.8 g/mol

IUPAC Name

3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one

InChI

InChI=1S/C33H58O7/c1-12-25(27(35)22(8)26(34)23(9)28-18(4)15-20(6)32(36,14-3)39-28)29-19(5)16-30(11,38-29)33-21(7)17-31(13-2,40-33)24(10)37-33/h18-26,28-29,34,36H,12-17H2,1-11H3

InChI Key

HTVYQCLJTJPTPF-UHFFFAOYSA-N

SMILES

CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O

melting_point

117°C

physical_description

Solid

Synonyms

X 14889D
X-14889D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
Reactant of Route 2
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
Reactant of Route 3
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
Reactant of Route 4
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
Reactant of Route 5
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
Reactant of Route 6
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one

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